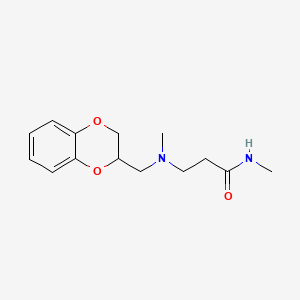
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodioxan ring, which is a fused ring system containing both benzene and dioxane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxan Ring: The benzodioxan ring can be synthesized through a cyclization reaction involving a benzene derivative and a dioxane derivative under acidic conditions.
Attachment of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzodioxan ring is replaced by a methylamino group.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide moiety through an amide coupling reaction, where the methylamino group is reacted with a propionyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-ethylpropionamide
- Propanol, 3-(((1,4-benzodioxan-2-yl)methyl)amino)
Uniqueness
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide is unique due to its specific combination of functional groups and its benzodioxan ring structure
Eigenschaften
CAS-Nummer |
102128-83-6 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N-methylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-15-14(17)7-8-16(2)9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
RPOKOWBKGMEROE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCN(C)CC1COC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
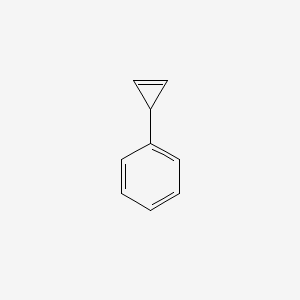
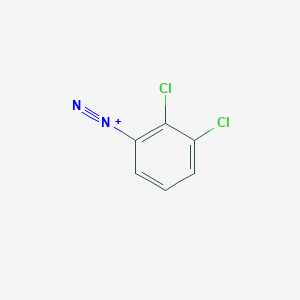



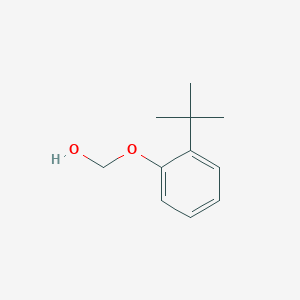
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)



![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
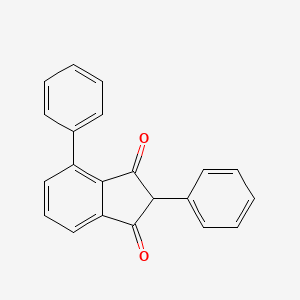
![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
